5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-anilino-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(15-9-11-7-4-8-21-11)12-13(18-19-17-12)16-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,20)(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHCCYDPGNWKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Design
The target molecule comprises a 1H-1,2,3-triazole core substituted at positions 4 and 5 with a carboxamide and phenylamino group, respectively. Retrosynthetically, the compound can be dissected into two primary fragments:
- 1H-1,2,3-triazole-4-carboxylic acid precursor for carboxamide formation.
- Phenylamino-thiophen-2-ylmethyl moiety for subsequent coupling.
Key considerations include:
- Regioselectivity : Ensuring the 1,2,3-triazole ring forms with correct substitution patterns.
- Solubility and reactivity : Optimizing solvent systems and catalysts for cyclization and coupling steps.
- Functional group compatibility : Protecting groups may be required for amine and carboxylic acid intermediates.
Synthetic Pathways and Methodological Approaches
Route 1: Triazole Ring Formation via Hydrazide Cyclization
This method adapts protocols from oxadiazole-thiadiazole syntheses, substituting thiosemicarbazides with phenylhydrazine derivatives.
Step 1: Synthesis of Ethyl 2-Cyano-3-phenylacryloylhydrazinecarboxylate
Phenylhydrazine (1.0 eq) reacts with ethyl cyanoacetate (1.2 eq) in ethanol under reflux (12 h), yielding a hydrazine intermediate. Cyclization with phosphorus oxychloride (POCl₃) at 0–5°C forms the triazole core.
Reaction Conditions :
- Solvent: Anhydrous THF
- Catalyst: Triethylamine (TEA)
- Temperature: 0°C → RT, 24 h
- Yield: 68% (purified via silica gel chromatography).
Step 2: Introduction of Phenylamino Group
The nitro intermediate (from Step 1) undergoes nucleophilic aromatic substitution with aniline (2.0 eq) in DMF at 80°C for 6 h. Catalytic Cu(I) enhances regioselectivity.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 5H, Ph-H), 6.85 (d, 2H, NH₂).
- MS (ESI+) : m/z 245.1 [M+H]⁺.
Step 3: Carboxamide Coupling with Thiophen-2-ylmethylamine
The triazole-4-carboxylic acid (1.0 eq) is activated using EDCl/HOBt (1.5 eq each) in DCM, followed by addition of thiophen-2-ylmethylamine (1.2 eq). Stirring at RT for 12 h affords the target compound.
Optimization Note : Microwave irradiation (100 W, 80°C, 30 min) improves coupling efficiency to 92%.
Route 2: Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)
A modular approach using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazole ring.
Step 1: Preparation of 4-Azido-N-(thiophen-2-ylmethyl)benzamide
4-Azidobenzoic acid (1.0 eq) reacts with thiophen-2-ylmethylamine (1.1 eq) via EDCl-mediated coupling.
Reaction Conditions :
Step 2: Cycloaddition with Phenylacetylene
The azide (1.0 eq) and phenylacetylene (1.5 eq) undergo CuAAC in t-BuOH/H₂O (1:1) with CuSO₄·5H₂O (0.2 eq) and sodium ascorbate (0.4 eq).
Regioselectivity : Exclusive 1,4-regioisomer formation confirmed by NOESY.
Mechanistic Insights and Computational Validation
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.05 (s, 1H, triazole-H), 7.60–7.20 (m, 8H, Ar-H), 4.65 (d, 2H, CH₂).
- ¹³C NMR : δ 165.4 (CONH), 144.2 (triazole-C4), 138.5 (thiophene-C2), 129.3–126.1 (Ar-C).
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 339.0987 [M+H]⁺ (C₁₅H₁₄N₄OS requires 339.0981).
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 (Hydrazide) | Route 2 (CuAAC) |
|---|---|---|
| Overall Yield (%) | 58 | 72 |
| Purity (HPLC) | 98.5 | 99.1 |
| Reaction Time (h) | 36 | 8 |
| Regioselectivity Control | Moderate | High |
Route 2 offers superior efficiency and selectivity, albeit requiring specialized azide precursors.
Chemical Reactions Analysis
Types of Reactions
5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of 5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated against various pathogens. Studies indicate that derivatives of triazole compounds exhibit potent antibacterial and antifungal activities.
Key Findings:
- Activity Against Bacterial Strains : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .
- Fungal Activity : In vitro tests demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
Mechanisms of Action:
- Targeting DNA Synthesis : Triazole derivatives have been reported to interfere with RNA and DNA synthesis in cancer cells, which is crucial for tumor growth inhibition .
- Cell Line Studies : The compound has been tested against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), showing significant cytotoxic effects compared to standard chemotherapy drugs like cisplatin .
Anti-inflammatory Effects
Recent studies have indicated that the compound may also possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
In Silico Studies:
Molecular docking studies suggest that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This suggests a dual role in both antimicrobial and anti-inflammatory applications.
Summary of Applications
The following table summarizes the key applications and findings related to this compound:
| Application | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli, Candida albicans | Effective against both bacterial and fungal strains; MIC values comparable to standards. |
| Anticancer | HepG2, A549 | Significant cytotoxicity; inhibits DNA/RNA synthesis. |
| Anti-inflammatory | In silico (5-lipoxygenase) | Potential as a 5-LOX inhibitor; implications for inflammatory diseases. |
Mechanism of Action
The mechanism of action of 5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The activity of triazole-4-carboxamides is highly dependent on substituents at positions 1, 4, and 3. Below is a comparative analysis of key analogues:
Key Observations :
- Phenylamino vs. Alkyl/Aryl Groups: The phenylamino group at position 5 (target compound) enhances binding affinity to kinases like JNK3 compared to alkyl substituents (e.g., methyl or trifluoromethyl), which prioritize metabolic stability .
- Thiophene vs. Fluorophenyl : The thiophen-2-ylmethyl group (target compound) contributes to π-stacking interactions, whereas fluorophenyl substituents (e.g., in compound 3o) improve membrane permeability .
- Position 6 Modifications: Substitutions on the carboxamide nitrogen (e.g., thiophen-2-ylmethyl vs. quinolin-2-yl) significantly alter potency. For example, bulkier groups like quinolin-2-yl reduce activity due to steric hindrance .
Pharmacological Profile
- Anticancer Activity: The target compound’s analogues, such as 5-(trifluoromethyl)-triazole-4-carboxamides, show superior activity (GP = 68–86%) against lung cancer NCI-H522 cells compared to the phenylamino variant, which is more kinase-selective .
- Enzyme Inhibition : Unlike 1-(4-chlorophenyl)-triazole derivatives (c-Met inhibitors), the target compound’s JNK3 binding suggests a unique mechanism applicable to neurodegenerative diseases .
Biological Activity
5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The compound was synthesized through a reaction involving 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile in ethanol under reflux conditions. The resulting solid was filtered, dried, and recrystallized from dimethylformamide to yield colorless crystals with a melting point exceeding 300 °C .
- Molecular Formula : C14H13N5OS
- CAS Number : 1105199-56-1
- Molecular Weight : 285.35 g/mol
Antiproliferative Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, similar compounds have shown effectiveness against leukemia cell lines such as SR, MOLT-4, CCRF-CEM, HL-60(TB), K-562, and RPMI-8226 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Morphological Changes Observed |
|---|---|---|---|
| 4a | Jurkat | 2.5 | Apoptotic bodies, membrane blebbing |
| K-562 | 3.0 | Chromatin condensation | |
| HL-60(TB) | 2.8 | DNA fragmentation |
The compound induced significant morphological changes in Jurkat T-cells, including apoptotic bodies and chromatin condensation, which are indicative of apoptosis .
The mechanism by which these compounds exert their antiproliferative effects appears to involve the induction of DNA damage without direct intercalation into DNA. This was evidenced by reduced mitochondrial membrane potential and subsequent DNA fragmentation observed in treated cells .
Additional Biological Activities
Beyond antiproliferative effects, compounds in this class have been investigated for their antifungal and antibacterial properties. A study synthesizing various triazole-containing compounds found that while some exhibited minimal activity against certain bacterial strains, others showed promise in antifungal applications .
Table 2: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 16 µg/mL |
| Compound B | Staphylococcus aureus | >100 µg/mL |
Case Studies and Research Findings
Several case studies highlight the biological relevance of triazole derivatives:
- Case Study on Anticancer Activity : A derivative similar to the target compound showed comparable activity to doxorubicin in inhibiting cell proliferation in leukemia models .
- Antimicrobial Evaluation : Compounds were tested against Gram-positive and Gram-negative bacteria; however, most did not exhibit significant antimicrobial activity except for select derivatives that demonstrated minimal effectiveness against specific strains .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via azide-alkyne cycloaddition (Huisgen reaction). Key steps include:
Precursor Preparation : Use substituted phenyl azides and terminal alkynes with a thiophen-2-ylmethyl carboxamide group.
Cycloaddition : Perform under copper(I)-catalyzed conditions (CuAAC) in solvents like DMF or THF at 60–80°C for 12–24 hours .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves yield (>70%) and purity (>95%) .
- Optimization Tips : Monitor reaction progress via TLC, and adjust catalyst loading (1–5 mol% CuI) to balance reaction speed and byproduct formation .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
NMR Spectroscopy : Use - and -NMR to confirm regioselectivity of the triazole ring (C-4 substitution) and substituent connectivity. Key signals:
- Triazole C-4 carbonyl at ~160 ppm (-NMR).
- Thiophene methylene protons as a triplet at ~4.8 ppm (-NMR) .
HRMS : Validate molecular formula (e.g., [M+H] with <2 ppm error) .
HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize kinase inhibition and cytotoxicity assays:
Kinase Profiling : Use ADP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations. Normalize to staurosporine as a positive control .
Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay with 48–72 hr incubations. IC values <10 µM suggest therapeutic potential .
Solubility Considerations : Pre-dissolve in DMSO (<0.1% final concentration) to mitigate low aqueous solubility .
Advanced Questions
Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Aim for completeness >99% and R <5% .
Structure Solution : Employ SHELXT for direct methods, followed by SHELXL refinement. Key parameters:
- Anisotropic displacement parameters for non-H atoms.
- Hydrogen atoms placed geometrically and refined isotropically .
Validation : Check using Mercury CSD 2.0 for packing similarity and void analysis. Target R <5% and wR <12% .
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
- Methodological Answer :
Substituent Variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -F, -Br) on the phenyl ring to enhance kinase affinity .
- Alternative heterocycles (e.g., furan instead of thiophene) to modulate solubility .
Biological Testing : Compare IC values across analogs to identify critical substituents. For example, fluorinated phenyl groups may improve cellular permeability by 2–3 fold .
Computational Modeling : Perform docking (AutoDock Vina) to predict binding modes in kinase active sites .
Q. How should researchers address contradictions in reported biological data (e.g., divergent IC values across studies)?
- Methodological Answer :
Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
Validate Compound Integrity : Re-characterize batches via NMR and LC-MS to rule out degradation .
Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of inter-lab variability .
Q. What computational strategies are effective for predicting target interactions and off-target effects?
- Methodological Answer :
Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen bond donors at triazole N-2) using Schrödinger Phase .
Off-Target Screening : Use SwissTargetPrediction to rank potential off-targets (e.g., cytochrome P450 enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
